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Abstract

Finerenone (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid
receptor (MR) antagonist developed by Bayer. It represents a significant advancement in the
treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Unlike its
steroidal predecessors, spironolactone and eplerenone, Finerenone exhibits a unique
physicochemical and pharmacological profile, leading to a favorable balance of efficacy and
safety, particularly with regard to hyperkalemia. This technical guide provides a comprehensive
overview of the discovery, lead optimization, and detailed chemical synthesis of Finerenone. It
includes a thorough examination of its mechanism of action, supported by quantitative data
from preclinical and clinical studies, and detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of Finerenone was driven by the need for a novel mineralocorticoid receptor
antagonist with an improved safety profile over existing steroidal MRAs. The discovery process
began with a high-throughput screening of approximately one million compounds to identify
novel, non-steroidal scaffolds with MR antagonistic activity.[1] This screening identified a cluster
of dihydropyridines (DHPsS) as promising starting points.

The lead optimization program focused on enhancing potency, selectivity, and pharmacokinetic
properties. A key publication by Barfacker et al. (2012) details the structure-activity relationship
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(SAR) studies that led to the identification of Finerenone.[2] The optimization process involved
systematic modifications of the dihydropyridine core, leading to the discovery of a novel series
of heterobicyclic analogs of naphthyridine derivatives.[1] This ultimately resulted in the
selection of Finerenone (BAY 94-8862) as the clinical candidate, demonstrating high potency
and selectivity for the mineralocorticoid receptor.[2] The key researchers involved in this
discovery were affiliated with Bayer HealthCare.[3]

Mechanism of Action

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the
mineralocorticoid receptor.[4][5] Overactivation of the MR by aldosterone contributes to
inflammation and fibrosis in the heart and kidneys.[5][6] Finerenone blocks the binding of
aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to the
expression of pro-inflammatory and pro-fibrotic genes.[4][5][6]

A key aspect of Finerenone's mechanism is its ability to impede the aldosterone-dependent
nuclear import of the MR and prevent the genomic recruitment of the steroid receptor
coactivator-1 (SRC-1).[4][7] This distinguishes it from steroidal MRAs and contributes to its
uniqgue pharmacological profile.
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Mineralocorticoid Receptor Signaling Pathway and Finerenone's Mechanism of Action.
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Chemical Synthesis of Finerenone

The chemical synthesis of Finerenone has been approached through various routes, including
racemic synthesis followed by chiral resolution and, more recently, enantioselective synthesis.
The core of the molecule is a dihydronaphthyridine scaffold.

Racemic Synthesis and Chiral Resolution

An early and scalable approach to Finerenone involves the synthesis of a racemic mixture,
followed by the separation of the desired (S)-enantiomer.

Experimental Protocol: Racemic Synthesis and Chiral Resolution
Step 1: Synthesis of the Dihydronaphthyridine Core

A common strategy involves a multi-component Hantzsch-type reaction. For example, 4-cyano-
2-methoxybenzaldehyde, ethyl acetoacetate, and an appropriate aminopyridine derivative are
condensed to form the dihydropyridine ring.

Step 2: Chiral Resolution using Di-p-toluoyl-D-tartaric acid

The racemic Finerenone is dissolved in a suitable solvent system, such as a mixture of
ethanol and water.

e A solution of di-p-toluoyl-D-tartaric acid in the same solvent system is added.

e The mixture is heated to achieve a clear solution and then slowly cooled to allow for the
crystallization of the diastereomeric salt of the (S)-enantiomer.

e The crystalline salt is isolated by filtration.

e The desired (S)-enantiomer can be liberated from the salt by treatment with a base, such as
sodium carbonate.

e The enantiomeric excess (ee) of the final product can be determined by chiral HPLC. An ee
of >99% can be achieved through this method.

Enantioselective Synthesis
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More recent synthetic efforts have focused on asymmetric methods to directly obtain the (S)-
enantiomer, thus avoiding the need for chiral resolution and improving the overall efficiency.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A 6-step enantioselective synthesis has been reported, with the key step being an asymmetric
transfer hydrogenation of a naphthyridine precursor.

o Preparation of the Naphthyridine Precursor: The synthesis starts from commercially available
materials to construct the planar naphthyridine ring system corresponding to Finerenone.

o Asymmetric Transfer Hydrogenation:

[¢]

The naphthyridine precursor is dissolved in a suitable solvent (e.g., toluene).

o A chiral phosphoric acid catalyst and a Hantzsch ester (as the hydrogen source) are
added.

o The reaction is heated to around 100 °C for approximately 24 hours.

o This step proceeds via a dynamic kinetic resolution of two atropisomeric forms of the
naphthyridine precursor.

o The reaction yields Finerenone with a high enantiomeric excess (e.g., 94:6 e.r.).

 Purification: The final product is purified using standard chromatographic techniques.

Workflow for Finerenone Synthesis
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Racemic Synthesis & Chiral Resolution Asymmetric Synthesis
Starting Materials Starting Materials
Hantzsch-type Reaction Naphthyridine Precursor Synthesis
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Comparison of Racemic and Asymmetric Synthesis Routes for Finerenone.

Quantitative Data
Table 1: In Vitro Potency and Selectivity of Finerenone
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Parameter Finerenone Spironolactone Eplerenone
MR IC50 (nM) 18[1][8] 24[8] 990[8]

GR IC50 (nM) >10,000[8] 2400[8] 22,000[8]
AR IC50 (nM) >10,000[8] 77[8] 21,200[8]
PR IC50 (nM) >10,000[8] 740[8] 31,200[8]
MR Selectivity vs. GR ~ >555-fold ~100-fold ~22-fold

MR Selectivity vs. AR >555-fold ~3-fold ~21-fold

MR Selectivity vs. PR >555-fold ~31-fold ~32-fold

GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor

Table 2: Pharmacokinetic Properties of Finerenone in

Humans
Parameter Value
Time to Cmax (tmax) ~0.75 h (fasting)[9]
Terminal Half-life (t1/2) ~2-3 hours[10][11]
Absolute Bioavailability 43.5%[2][9]
Protein Binding High[12]
) Primarily by CYP3A4 (~90%) and to a lesser
Metabolism
extent by CYP2C8 (~10%)[11]

) ~80% renal (as metabolites), ~20% fecal (as

Excretion

metabolites)[11]

Table 3: Key Efficacy Outcomes from Clinical Trials
(FIDELIO-DKD & FIGARO-DKD)
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Finerenone vs. Placebo
Outcome . Reference
(Hazard Ratio [95% CI])

Primary Kidney Composite

0.82 [0.73-0.93] [12]
Outcome (FIDELIO-DKD)

Key Secondary Cardiovascular
Composite Outcome 0.86 [0.75-0.99] [12]
(FIDELIO-DKD)

Primary Cardiovascular
Composite Outcome 0.87 [0.76-0.98]
(FIGARO-DKD)

Reduction in Urine Albumin-to-  Significant dose-dependent

13
Creatinine Ratio (UACR) reduction 3]

Experimental Protocols
Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of Finerenone for the mineralocorticoid receptor.

Methodology:

Receptor Source: Human mineralocorticoid receptors expressed in a suitable cell line (e.qg.,
HEK293 cells).

Radioligand: [3H]-Aldosterone.

Assay Buffer: Tris-HCI buffer containing appropriate salts and stabilizing agents.

Procedure: a. A constant concentration of [3H]-Aldosterone is incubated with the receptor
preparation in the presence of increasing concentrations of Finerenone. b. The incubation is
carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. c.
Non-specific binding is determined in the presence of a high concentration of unlabeled
aldosterone. d. The reaction is terminated by rapid filtration through glass fiber filters to
separate bound and free radioligand. e. The radioactivity retained on the filters is quantified
by liquid scintillation counting.
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» Data Analysis: The IC50 value (the concentration of Finerenone that inhibits 50% of the
specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki
(inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MR Transactivation Assay

Objective: To assess the functional antagonist activity of Finerenone on the mineralocorticoid
receptor.

Methodology:

e Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) co-transfected with an
expression vector for the human mineralocorticoid receptor and a reporter gene construct.

o Reporter Gene: The reporter construct typically contains a promoter with multiple hormone
response elements (HRES) driving the expression of a reporter gene such as luciferase or
beta-galactosidase.

e Procedure: a. The transfected cells are plated in multi-well plates. b. The cells are treated
with a constant concentration of aldosterone (agonist) in the presence of increasing
concentrations of Finerenone. c. Control wells include cells treated with vehicle, aldosterone
alone, and Finerenone alone. d. After an incubation period (e.g., 24 hours), the cells are
lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

o Data Analysis: The IC50 value, representing the concentration of Finerenone that inhibits
50% of the aldosterone-induced reporter gene expression, is determined by fitting the data to
a dose-response curve.

Conclusion

Finerenone is a testament to the success of rational drug design, emerging from a large-scale
screening and meticulous lead optimization process. Its non-steroidal structure and unique
mechanism of action, which involves the inhibition of MR nuclear import and coactivator
recruitment, translate into a potent and selective MR antagonist with a favorable clinical profile.
The chemical synthesis of Finerenone has evolved from racemic approaches requiring chiral
resolution to more efficient enantioselective methods. The robust preclinical and clinical data
supporting its efficacy in reducing cardiorenal events in patients with CKD and T2D have
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established Finerenone as a valuable therapeutic option. This technical guide provides a
foundational resource for researchers and professionals in the field of drug development,
offering detailed insights into the discovery and synthesis of this innovative therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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finerenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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